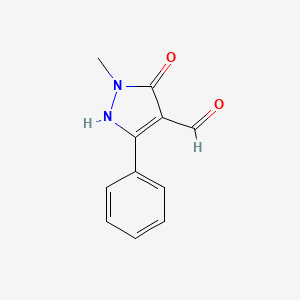

5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a hydroxyl group at position 5, a methyl group at position 1, and a phenyl ring at position 2.

Properties

IUPAC Name |

2-methyl-3-oxo-5-phenyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-11(15)9(7-14)10(12-13)8-5-3-2-4-6-8/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBULAJFESFHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then subjected to formylation to introduce the aldehyde group at the 4-position . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and formylation steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

Oxidation: 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-methanol.

Substitution: 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

Medicinal Chemistry

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Derivatives of this compound have shown significant bacteriostatic effects against pathogens such as Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 4 µg/ml .

- Anticancer Properties : Research indicates that modifications to the pyrazole structure can enhance anticancer activity, making it a candidate for developing new chemotherapeutics .

Biochemical Applications

The compound plays a role in various biochemical pathways:

-

Enzyme Inhibition : It acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), crucial for pyrimidine biosynthesis in certain pathogens, disrupting their ability to synthesize nucleic acids.

Enzyme Target Mechanism of Action Effect on Pathogen Dihydroorotate Dehydrogenase Binds to active site, inhibiting function Disruption of DNA/RNA synthesis

Synthesis of Complex Molecules

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Development

A study explored the synthesis of propyl derivatives of the compound, which exhibited significant antimicrobial activity against S. aureus. The research utilized whole-genome sequencing to identify mutations in resistant strains, revealing insights into the compound's mechanism .

Case Study 2: Anticancer Activity

Another investigation focused on synthesizing various pyrazole derivatives for anticancer screening. The results indicated that certain modifications enhanced cytotoxicity against cancer cell lines, suggesting potential pathways for drug development .

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives

The following table summarizes key structural and functional differences between 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its analogs:

Key Structural and Functional Differences

Substituent Effects on Solubility and Reactivity The hydroxyl group in the target compound increases polarity and water solubility compared to chloro or phenoxy analogs, which are more lipophilic . Chloro-substituted derivatives (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit greater metabolic stability due to reduced oxidative degradation .

Impact on Biological Activity Phenoxy-substituted derivatives (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) show enhanced antimicrobial activity, likely due to improved membrane penetration from the lipophilic substituent .

Crystallographic and Conformational Features Crystal structures of analogs (e.g., 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde) reveal planar pyrazole rings with dihedral angles of 45–73° between substituent phenyl groups, influencing molecular packing and intermolecular interactions .

Biological Activity

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound notable for its unique structural features, including both hydroxy and aldehyde functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the hydroxy group enhances the compound's hydrogen bonding capabilities, potentially increasing its interaction with biological targets .

The biological activity of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is hypothesized to involve interactions with various biological macromolecules, such as proteins and nucleic acids. Similar compounds have shown a tendency to bind with high affinity to multiple receptors through hydrogen bonding and other non-covalent interactions.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In particular, 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has been evaluated for its ability to inhibit the growth of several bacterial strains. A study demonstrated that related pyrazole compounds displayed antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have been reported to exhibit antiproliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. Specifically, studies have shown that structural modifications in pyrazoles can enhance their efficacy as anticancer agents . Although specific data on 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is limited, its structural similarity to known anticancer agents suggests potential in this area.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). While direct studies on 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde are scarce, related compounds have shown promise in reducing inflammation in various models .

Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives, including 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, highlighted the importance of structural modifications in enhancing biological activity. The synthesis involved the condensation of phenylhydrazine with appropriate carbonyl compounds followed by formylation .

Table 1: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . Subsequent nucleophilic substitution with phenols in the presence of a base (e.g., K₂CO₃) replaces the 5-chloro group with aryloxy substituents, yielding derivatives like 5-phenoxy variants . Key steps include refluxing in DMSO and recrystallization from ethanol for purity .

Q. How is the crystal structure of this compound determined, and what spectroscopic methods validate its purity?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. For example, the asymmetric unit of the title compound reveals planar pyrazole rings with dihedral angles between substituents (e.g., 73.67° between pyrazole and phenyl rings), validated using SHELXL refinement . Spectroscopic confirmation includes FT-IR (C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR (aldehyde proton at ~9.8 ppm), and elemental analysis (±0.3% for C, H, N) .

Q. What safety protocols are critical when handling this compound in the lab?

Due to its potential toxicity and reactivity:

- Use fume hoods to avoid inhalation of vapors/dust .

- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Store in a dry, cool environment away from oxidizers and flames .

- In case of exposure, rinse immediately with water and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion, disorder) be resolved during refinement?

Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. For disordered regions, apply restraints (e.g., DFIX, SIMU) and validate using R-factor convergence (<5% discrepancy) . Tools like Mercury CSD aid in visualizing packing patterns and hydrogen-bonding networks, resolving ambiguities in electron density maps . For example, weak C–H···π interactions stabilize the crystal lattice in 5-phenoxy derivatives, which can be quantified using Hirshfeld surface analysis .

Q. What experimental strategies mitigate side reactions during nucleophilic substitution with phenols?

- Optimize reaction conditions : Use polar aprotic solvents (e.g., DMSO) at reflux (80–100°C) to enhance nucleophilicity .

- Control stoichiometry : A 1:1 molar ratio of 5-chloro precursor to phenol minimizes poly-substitution .

- Catalyst selection : K₂CO₃ outperforms weaker bases (e.g., Na₂CO₃) in deprotonating phenols, accelerating substitution .

- Monitor progress : TLC (silica gel, ethyl acetate/hexane) identifies intermediates and confirms reaction completion .

Q. How can pyrazole-4-carbaldehydes serve as building blocks for fused heterocyclic systems?

- Hydrazine cyclization : Treat 5-azido derivatives with hydrazine hydrate in ethanol under reflux to form pyrazolo[3,4-c]pyrazoles. Iodine catalysis at room temperature yields amine-substituted variants .

- Knoevenagel condensation : React the aldehyde group with active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated esters, which are precursors for anticonvulsant agents .

- Schiff base formation : Condensation with substituted hydrazides generates hydrazone derivatives with demonstrated bioactivity (e.g., antimicrobial, anti-inflammatory) .

Q. What computational tools assist in predicting pharmacological activity of pyrazole derivatives?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values) to design optimized analogs .

- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.